methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl][(oxan-2-yl)methyl]amine
Description
This compound is a tertiary amine featuring a 1-methyl-1H-1,2,4-triazole moiety and an oxan-2-yl (tetrahydropyran) group. The triazole ring contributes to hydrogen bonding and π-π interactions, while the oxan group enhances solubility due to its oxygen atom and six-membered ring structure. Such derivatives are often explored as intermediates in drug discovery, particularly for targeting enzymes or receptors requiring heterocyclic recognition .
Properties
IUPAC Name |
N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-1-(oxan-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-14(7-10-5-3-4-6-16-10)8-11-12-9-13-15(11)2/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGYIPNGIZTNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN(C)CC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the 1,2,4-triazole moiety in the compound can actively contribute to binding to the active site of enzymes.
Mode of Action
It is suggested that the compound may stabilize cu(i) ions in the reaction environment, enhancing its catalytic effect in the azide-acetylene cycloaddition.
Comparison with Similar Compounds
Research Implications
The target compound’s balanced solubility and hydrogen-bonding capacity make it a versatile scaffold for optimizing pharmacokinetics in CNS-targeting agents or protease inhibitors. Its structural simplicity contrasts with bulkier analogs (e.g., quinolone derivatives in ), offering advantages in synthetic scalability .
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